molecular formula C24H20N2O4 B2463237 N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887889-60-3

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2463237
CAS RN: 887889-60-3
M. Wt: 400.434
InChI Key: IXRQSUMQTGDMKB-UHFFFAOYSA-N
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Description

“N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide” is a complex chemical compound used in scientific research. It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . They have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells are quite high .

Antibacterial Activity

The introduction of the substituents at the 2-position phenyl group and the 5-position hydroxyl group, halogen, and amino group is closely related to the antibacterial activity of the benzofuran . This makes the compound a potential candidate for developing new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds have shown strong anti-oxidative activities . This property can be utilized in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have also shown strong anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Herbicidal Activity

Some benzofuran compounds have been used in the synthesis of herbicidal ionic liquids . These compounds have shown promising results in controlling the growth of unwanted plants .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry .

Future Directions

Benzofuran compounds, including “N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-16-9-5-7-13-19(16)29-15-21(27)26-22-18-12-6-8-14-20(18)30-23(22)24(28)25-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQSUMQTGDMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

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